![molecular formula C14H10N2O4 B11942688 N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide CAS No. 105975-18-6](/img/structure/B11942688.png)
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is a chemical compound with the molecular formula C14H10N2O4. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide typically involves the nitration of dibenzofuran followed by acylation
Nitration: Dibenzofuran is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the 2-position of the dibenzofuran ring.
Acylation: The nitrated dibenzofuran is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetamide group at the 3-position.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-Aminodibenzo[b,d]furan-3-yl)acetamide.
Substitution: Various substituted dibenzofuran derivatives.
Oxidation: Oxidized dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide
- N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide
- N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide
Uniqueness
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
105975-18-6 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
N-(2-nitrodibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-8(17)15-11-7-14-10(6-12(11)16(18)19)9-4-2-3-5-13(9)20-14/h2-7H,1H3,(H,15,17) |
InChI-Schlüssel |
ZGFSVBVVTQVEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


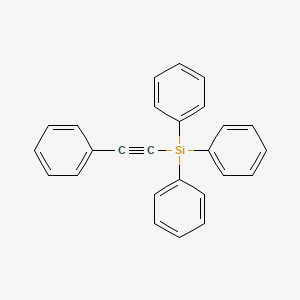
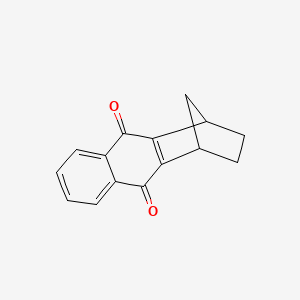



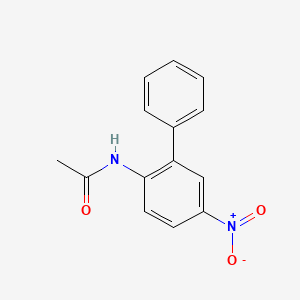

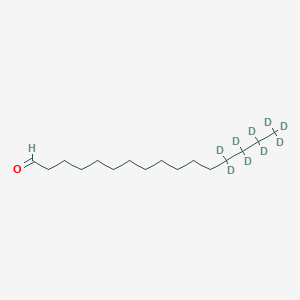
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
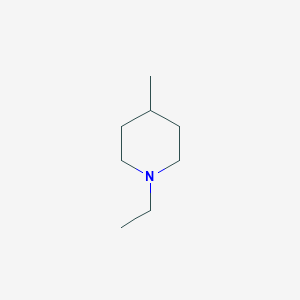

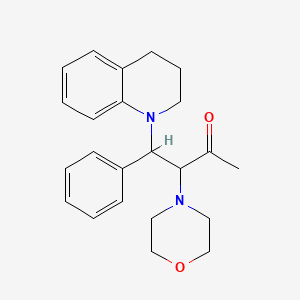

![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
